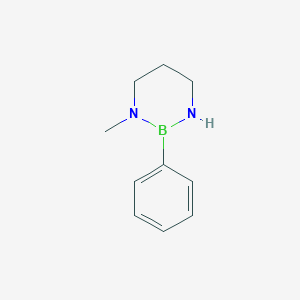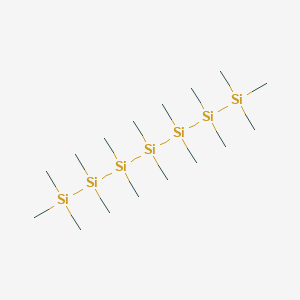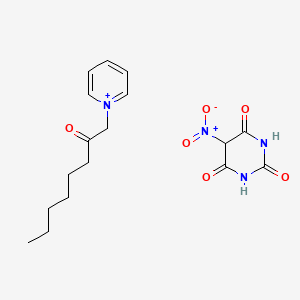
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one is a complex organic compound with significant applications in various scientific fields The compound consists of two distinct parts: 5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, and 1-pyridin-1-ium-1-yloctan-2-one, a pyridinium derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione typically involves the nitration of hexahydropyrimidine-2,4,6-trione. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this synthesis include nitric acid and sulfuric acid as nitrating agents.
1-Pyridin-1-ium-1-yloctan-2-one can be synthesized through the quaternization of pyridine with octan-2-one. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitrohexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
1-Pyridin-1-ium-1-yloctan-2-one can undergo:
Nucleophilic Substitution: The pyridinium ion can be attacked by nucleophiles, leading to the substitution of the pyridinium group.
Reduction: The carbonyl group in octan-2-one can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amino derivatives or alcohols.
Substitution: Formation of substituted pyrimidine or pyridinium derivatives.
Scientific Research Applications
5-Nitrohexahydropyrimidine-2,4,6-trione and 1-pyridin-1-ium-1-yloctan-2-one have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular processes. The pyridinium derivative can interact with cellular membranes, affecting membrane potential and ion transport.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobarbituric Acid: Similar structure but lacks the pyridinium component.
Hexahydropyrimidine-2,4,6-trione: Parent compound without the nitro group.
Pyridinium Salts: Various derivatives with different alkyl or acyl groups.
Uniqueness
The combination of the nitro-substituted pyrimidine and the pyridinium derivative in 5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one imparts unique chemical and biological properties
Properties
CAS No. |
6322-28-7 |
|---|---|
Molecular Formula |
C17H23N4O6+ |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;1-pyridin-1-ium-1-yloctan-2-one |
InChI |
InChI=1S/C13H20NO.C4H3N3O5/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14;8-2-1(7(11)12)3(9)6-4(10)5-2/h5,7-8,10-11H,2-4,6,9,12H2,1H3;1H,(H2,5,6,8,9,10)/q+1; |
InChI Key |
UBFYLQQIJAHWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C[N+]1=CC=CC=C1.C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


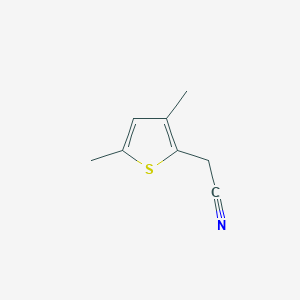
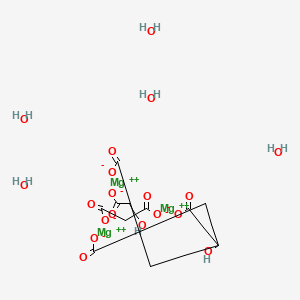

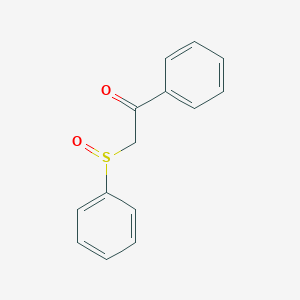
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

